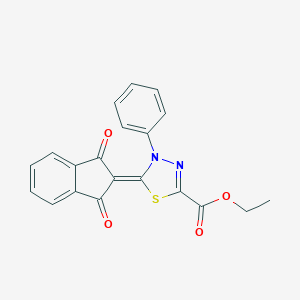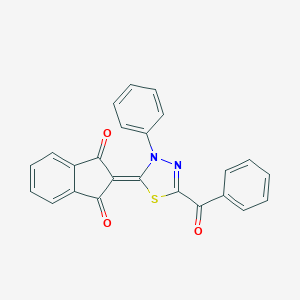![molecular formula C27H22N2O4 B283138 4'-(4-Methylphenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester](/img/structure/B283138.png)
4'-(4-Methylphenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4'-(4-Methylphenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester, also known as MDSP, is a novel chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the spirooxindole family of compounds and has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 4'-(4-Methylphenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester is not fully understood. However, it is believed to act through multiple pathways, including inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. It has also been shown to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-kB pathway.
Biochemical and Physiological Effects:
4'-(4-Methylphenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9. It has also been shown to reduce oxidative stress and improve mitochondrial function. In addition, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
4'-(4-Methylphenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester has several advantages for lab experiments. It is relatively easy to synthesize and has shown good stability under various conditions. It has also shown good solubility in various solvents, making it easy to administer in animal studies. However, one limitation of 4'-(4-Methylphenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses.
Zukünftige Richtungen
There are several future directions for research on 4'-(4-Methylphenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester. One area of interest is the development of 4'-(4-Methylphenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester analogs with improved potency and selectivity. Another area of interest is the investigation of the potential of 4'-(4-Methylphenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of 4'-(4-Methylphenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester and to identify specific targets for its activity.
Synthesemethoden
The synthesis of 4'-(4-Methylphenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester involves the reaction of 2,5-dimethyl-1H-pyrrole-3-carboxylic acid, 4-methylbenzaldehyde, and isatin in the presence of piperidine and acetic anhydride. The reaction yields a spirooxindole compound, which is then esterified with ethyl alcohol to obtain 4'-(4-Methylphenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester.
Wissenschaftliche Forschungsanwendungen
4'-(4-Methylphenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester has been extensively studied for its potential therapeutic applications. It has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases. In cancer research, 4'-(4-Methylphenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
In inflammation research, 4'-(4-Methylphenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. It has also been shown to reduce inflammation in animal models of arthritis and colitis.
In neurodegenerative disease research, 4'-(4-Methylphenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester has been shown to protect neurons from oxidative stress and neuroinflammation. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
Molekularformel |
C27H22N2O4 |
|---|---|
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
ethyl 4-(4-methylphenyl)-1//',3//'-dioxo-1-phenylspiro[4H-pyrazole-5,2//'-indene]-3-carboxylate |
InChI |
InChI=1S/C27H22N2O4/c1-3-33-26(32)23-22(18-15-13-17(2)14-16-18)27(29(28-23)19-9-5-4-6-10-19)24(30)20-11-7-8-12-21(20)25(27)31/h4-16,22H,3H2,1-2H3 |
InChI-Schlüssel |
RAQPCOTUDZPFNQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2(C1C3=CC=C(C=C3)C)C(=O)C4=CC=CC=C4C2=O)C5=CC=CC=C5 |
Kanonische SMILES |
CCOC(=O)C1=NN(C2(C1C3=CC=C(C=C3)C)C(=O)C4=CC=CC=C4C2=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283055.png)
![Ethyl 7-(1,3-benzodioxol-5-ylmethylene)-1-(3-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283057.png)
![Methyl 7-(1,3-benzodioxol-5-ylmethylene)-1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283060.png)
![1-(3-methylphenyl)-N-phenyl-1H-[1,2,4]triazolo[4,3-a]benzimidazole-3-carboxamide](/img/structure/B283062.png)
![3-benzoyl-6-benzyl-1-(4-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283063.png)
![3-benzoyl-6-(4-methylbenzyl)-1-(3-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283065.png)
![3-benzoyl-6-(4-methylbenzyl)-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283066.png)


![Ethyl 1-(4-methylphenyl)-8-oxo-9-phenyl-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283070.png)
![Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283071.png)
![3-Acetyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283074.png)
![3-Acetyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283075.png)
![1,9-Diphenyl-3-(2-phenylvinyl)-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283077.png)